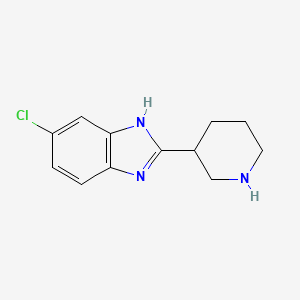

6-Chloro-2-piperidin-3-yl-1H-benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOKRRBNLJALRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Pharmacological Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. As a Senior Application Scientist, this document synthesizes established chemical principles with insights into the pharmacological potential of the benzimidazole scaffold, offering a robust resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This prominence stems from its presence in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1][2] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a chloro group at the 6-position and a piperidinyl moiety at the 2-position, as in the case of this compound, presents an intriguing combination of functionalities with the potential for novel therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole core with a chlorine atom attached to the 6-position of the benzene ring and a piperidin-3-yl group linked to the 2-position of the imidazole ring.

Molecular Formula: C₁₂H₁₄ClN₃

Molecular Weight: 235.72 g/mol

Key Structural Features:

-

Benzimidazole Core: A planar, aromatic system capable of participating in various non-covalent interactions with biological macromolecules.

-

6-Chloro Substituent: This electron-withdrawing group can influence the electronic properties of the benzimidazole ring system, potentially affecting its pKa and binding interactions.

-

2-Piperidin-3-yl Substituent: A non-aromatic, saturated heterocyclic ring that introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be protonated at physiological pH. The point of attachment at the 3-position of the piperidine ring is a key feature.

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| pKa (most basic) | ~9.5 |

| LogP | ~2.8 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Synthesis and Purification

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned through the condensation of 4-chloro-1,2-phenylenediamine with a protected piperidine-3-carboxylic acid, followed by deprotection.

Step 1: N-Protection of Piperidine-3-carboxylic acid

The secondary amine of piperidine-3-carboxylic acid needs to be protected to prevent side reactions during the condensation step. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group.

-

Reagents: Piperidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve piperidine-3-carboxylic acid in an aqueous solution of NaOH.

-

Add a solution of Boc₂O in dioxane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-3-carboxylic acid.

-

Step 2: Condensation with 4-chloro-1,2-phenylenediamine

The protected piperidine-3-carboxylic acid is then condensed with 4-chloro-1,2-phenylenediamine to form the benzimidazole ring. This is typically carried out under acidic conditions at elevated temperatures.

-

Reagents: N-Boc-piperidine-3-carboxylic acid, 4-chloro-1,2-phenylenediamine, Polyphosphoric acid (PPA) or Eaton's reagent.

-

Procedure:

-

Heat a mixture of N-Boc-piperidine-3-carboxylic acid and 4-chloro-1,2-phenylenediamine in PPA at 150-180°C for 2-4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., concentrated ammonia solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield N-Boc-6-Chloro-2-piperidin-3-yl-1H-benzimidazole.

-

Step 3: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Reagents: N-Boc-6-Chloro-2-piperidin-3-yl-1H-benzimidazole, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane).

-

Procedure:

-

Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base to obtain the free base of this compound.

-

Caption: Proposed synthetic workflow for this compound.

Purification and Characterization

The crude product can be purified using standard laboratory techniques.

-

Purification: Column chromatography on silica gel is a suitable method for purifying the final compound. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically used as the eluent.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Potential Biological Activities and Mechanism of Action

While the specific biological activity of this compound has not been reported, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[3] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway.[3] It is plausible that this compound could exhibit similar anti-inflammatory properties by modulating this key inflammatory pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[2] The presence of a chloro substituent on the benzimidazole ring has been shown to enhance antibacterial and antifungal activities in some cases.[4] Furthermore, certain 2-piperidinyl-benzimidazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5] Therefore, this compound is a candidate for evaluation as a potential antimicrobial agent. The mechanism of action for antimicrobial benzimidazoles can vary but often involves the inhibition of essential cellular processes such as nucleic acid synthesis or cell wall formation.

Experimental Protocols for Biological Evaluation

To assess the predicted biological activities of this compound, the following standard in vitro assays can be employed.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

-

-

TNF-α Production Assay (ELISA):

-

Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO assay.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

In Vitro Antimicrobial Assay (Broth Microdilution Method)

-

Bacterial and Fungal Strains: Use a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for drug discovery. Based on the well-documented pharmacological activities of the benzimidazole scaffold and related 2-piperidinyl derivatives, this compound is a promising candidate for investigation as an anti-inflammatory and/or antimicrobial agent. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further in-depth biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted pharmacological activities and elucidate its mechanism of action.

References

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Architectural Synthesis of a Privileged Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets. The specific analogue, this compound, combines this versatile core with a piperidine moiety, a common feature in centrally active pharmaceuticals. This guide provides a comprehensive, mechanistically-grounded pathway for its synthesis, tailored for researchers and professionals in drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles that ensure a robust and reproducible synthesis.

Retrosynthetic Strategy: A Logic-Driven Disassembly

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient two-part strategy. The core benzimidazole ring is most logically formed through a condensation reaction, while the piperidine's secondary amine suggests the use of a protecting group.

This leads to the following disconnection:

-

C-N Bond Cleavage (Deprotection): The final product can be accessed from its N-Boc protected precursor. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various conditions and its facile removal under acid catalysis.

-

Benzimidazole Ring Formation (Condensation): The 2-substituted benzimidazole core can be constructed by the condensation of an o-phenylenediamine with a carboxylic acid. This disconnection leads to two commercially available starting materials: 4-chloro-1,2-phenylenediamine and N-Boc-piperidine-3-carboxylic acid.

Part 1: Formation of the Benzimidazole Core via Phillips-Ladenburg Condensation

The first stage of the synthesis involves the construction of the benzimidazole ring by coupling 4-chloro-1,2-phenylenediamine with N-Boc-piperidine-3-carboxylic acid. This transformation is a classic example of the Phillips-Ladenburg reaction.[1]

Principle and Mechanism

The condensation of an o-phenylenediamine with a carboxylic acid is typically promoted by strong acids and high temperatures.[2] Polyphosphoric acid (PPA) is a particularly effective reagent for this purpose, acting as both a catalyst and a dehydrating agent.

The mechanism proceeds as follows:

-

Protonation: The carboxylic acid is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration & Amide Formation: The intermediate loses a molecule of water to form an N-acyl-o-phenylenediamine (an amide).

-

Intramolecular Cyclization: The second amino group attacks the amide carbonyl carbon in an intramolecular fashion. This step is often the rate-limiting step and is driven by the high temperature.

-

Final Dehydration: A second molecule of water is eliminated to yield the aromatic benzimidazole ring.

Visualizing the Mechanism: Benzimidazole Formation

Caption: Mechanism of Phillips-Ladenburg Condensation.

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Materials:

-

4-chloro-1,2-phenylenediamine (1.0 eq)

-

1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.05 eq)

-

Polyphosphoric acid (PPA) (10-15 wt eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-chloro-1,2-phenylenediamine and 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.

-

Add polyphosphoric acid to the flask. The mixture will be a thick slurry.

-

Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. The reaction mixture will become more homogeneous as it heats.

-

Maintain the temperature and monitor the reaction progress by TLC (Thin Layer Chromatography) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 3-5 hours.

-

Allow the reaction mixture to cool to approximately 80-90 °C.

-

Carefully and slowly pour the warm mixture into a beaker containing ice-water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford the pure Boc-protected intermediate.

Causality Behind Experimental Choices

-

Excess Carboxylic Acid: A slight excess of the N-Boc-piperidine-3-carboxylic acid is used to ensure the complete consumption of the diamine starting material.

-

Polyphosphoric Acid (PPA): PPA serves a dual role. It is a strong acid that protonates the carboxylic acid, activating it for the reaction, and it is an excellent dehydrating agent, driving the equilibrium towards the product by removing the two molecules of water formed during the reaction.[2]

-

High Temperature: The intramolecular cyclization step requires significant activation energy. Heating to 140-150 °C provides the necessary thermal energy to overcome this barrier and achieve a reasonable reaction rate.

-

Quenching in Ice-Water: Pouring the hot PPA mixture into ice-water is a critical step. It rapidly hydrolyzes the PPA in a controlled manner and precipitates the organic product, separating it from the bulk of the reaction medium.

-

Neutralization: The neutralization with sodium bicarbonate is essential to remove any residual acid and to ensure the product is in its free base form for efficient extraction into an organic solvent.

Part 2: N-Boc Deprotection to Yield the Final Product

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the piperidine ring. This is a standard procedure accomplished under acidic conditions.

Principle and Mechanism

The Boc group is designed to be labile under acidic conditions.[3] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the acid in the medium to form an amine salt.[3][4]

Visualizing the Workflow: Overall Synthesis

Caption: Overall Synthetic Workflow.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq)

-

4 M HCl in 1,4-dioxane (or Trifluoroacetic acid (TFA))

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent like 1,4-dioxane or dichloromethane.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 equivalents) at room temperature. Alternatively, treat a solution of the starting material in DCM with an excess of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature. The deprotection is usually rapid, and the product may precipitate as its hydrochloride salt.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

-

Once complete, remove the solvent and excess acid under reduced pressure.

-

The crude product is obtained as the hydrochloride salt. To obtain the free base, dissolve the crude salt in water, and basify with a saturated solution of sodium bicarbonate until pH 8-9.

-

Extract the free base with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to provide the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Causality Behind Experimental Choices

-

Acidic Reagent: Strong acids like HCl or TFA are required to protonate the Boc group, initiating its cleavage. The choice between them can depend on the desired salt form of the final product and the ease of removal.[4][5]

-

Solvent: Dioxane and DCM are common choices as they are relatively inert and effectively dissolve the starting material.

-

Room Temperature: The deprotection of a Boc group is typically a facile reaction that proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions.

-

Isolation as a Salt: The product is often isolated as its hydrochloride or trifluoroacetate salt, which are typically stable, crystalline solids that are easy to handle. Conversion to the free base is a standard workup step if required for subsequent reactions or specific biological assays.

Data Summary: Expected Yields and Characteristics

The following table summarizes typical data expected from this synthetic pathway. Actual results may vary based on experimental scale and purification efficiency.

| Compound | Step | Typical Yield (%) | Purity (by HPLC) (%) | Appearance |

| tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Condensation | 65-80 | >95 | Off-white to pale solid |

| This compound | Deprotection | 85-95 | >98 | White to off-white solid |

Conclusion

This guide outlines a robust and well-precedented two-step synthesis for this compound. By understanding the mechanisms of the Phillips-Ladenburg condensation and the acid-catalyzed Boc deprotection, researchers can troubleshoot and optimize the process effectively. The provided protocols are designed to be self-validating, with clear rationale for each step, ensuring a high degree of scientific integrity and reproducibility. This pathway provides reliable access to a valuable chemical scaffold for further exploration in drug discovery and development programs.

References

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Gellis, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. Available at: [Link]

-

Shaikh, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Discov. Mater., 3, 22. Available at: [Link]

-

Odame, F., et al. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Google Patents. (n.d.). US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine.

-

Al-Ostoot, F. H., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 16(7), 939. Available at: [Link]

-

Lead Sciences. (n.d.). 6-Chloro-2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Gawas, P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23293-23321. Available at: [Link]

-

Kumar, A., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 7(81), 51495-51533. Available at: [Link]

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold stands as a "privileged structure" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] This technical guide delves into the therapeutic potential of a specific derivative, 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. While direct experimental data for this exact molecule is nascent, this document synthesizes information from closely related analogs to provide a comprehensive overview of its probable biological activity, mechanism of action, and a roadmap for its investigation. Drawing on the well-established anti-inflammatory properties of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, we infer a strong potential for this compound as a modulator of inflammatory pathways, particularly the NF-κB signaling cascade.[2][3] This guide offers a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic utility of this promising compound.

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The fusion of benzene and imidazole rings gives rise to the benzimidazole heterocycle, a molecular framework that has proven to be exceptionally fruitful in the discovery of new therapeutic agents.[4] The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and antihypertensive activities.[5][6] This inherent adaptability makes benzimidazole derivatives a continued focus of medicinal chemistry research.

Inferred Biological Activity: Anti-Inflammatory Potential

Based on the structure-activity relationships of analogous compounds, this compound is strongly hypothesized to possess significant anti-inflammatory properties. This inference is primarily drawn from studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which have demonstrated potent inhibition of key inflammatory mediators.[2]

Rationale for Anti-Inflammatory Activity

The piperidine moiety at the 2-position of the benzimidazole core is a critical pharmacophore for anti-inflammatory action in this class of compounds. Research on 2-(piperidin-4-yl) derivatives has shown that this structural feature is key to their ability to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] The chloro substitution at the 6-position of the benzimidazole ring may further enhance this activity through modification of the compound's electronic and lipophilic properties.

Proposed Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The most probable mechanism through which this compound exerts its anti-inflammatory effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).[2] It is hypothesized that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.[2]

Figure 1: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Synthetic Approach

The synthesis of this compound can be achieved through a well-established condensation reaction.

General Synthetic Scheme

A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]

Sources

- 1. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific, yet under-explored derivative: 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. By synthesizing data from extensive research on structurally related benzimidazoles, this document will illuminate promising avenues for investigation and guide the drug development professional in designing a robust preclinical research plan. We will delve into potential molecular targets, propose detailed experimental protocols, and provide the logical framework for elucidating the compound's mechanism of action across several key therapeutic areas, including oncology, inflammation, and infectious diseases.

Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring with an imidazole ring gives rise to the benzimidazole system, a heterocyclic pharmacophore that has been a prolific source of therapeutic agents.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules. The versatility of the benzimidazole core, which allows for substitutions at various positions, has led to the development of drugs with a wide spectrum of pharmacological activities.

The specific compound of interest, this compound, possesses key structural features that suggest significant therapeutic potential. The chloro- substitution at the 6-position is a common feature in many bioactive benzimidazoles, often enhancing potency and modulating pharmacokinetic properties. The piperidine moiety at the 2-position can influence solubility, receptor binding, and cell permeability. This guide will systematically explore the most probable therapeutic targets for this molecule based on these structural alerts and the wealth of data on analogous compounds.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on a comprehensive review of the literature on substituted benzimidazoles, we have identified several high-priority therapeutic areas and corresponding molecular targets for this compound.

Oncology: A Multi-faceted Approach to Cancer Therapy

Benzimidazole derivatives have demonstrated significant promise in oncology through various mechanisms of action.[2] Preclinical studies on related compounds suggest that this compound could exert its anticancer effects through one or more of the following pathways:

-

Kinase Inhibition: Many benzimidazole-based compounds are potent kinase inhibitors. Key targets could include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis, and other kinases involved in cell proliferation and survival signaling pathways.

-

Enzyme Inhibition: Dihydrofolate reductase (DHFR) and histone deacetylase 6 (HDAC6) are two enzymes that have been identified as targets for anticancer benzimidazoles.[3] Inhibition of DHFR disrupts nucleotide synthesis, while HDAC6 inhibition can lead to cell cycle arrest and apoptosis.

-

Modulation of Apoptosis and Cell Cycle: Benzimidazoles have been shown to induce programmed cell death (apoptosis) and arrest the cell cycle in cancer cells.[2] Investigation into the expression of key apoptotic and cell cycle regulatory proteins would be crucial.

In Silico Insights: Molecular docking studies have predicted that the benzimidazole core can fit into the ATP-binding pocket of various kinases and the active sites of enzymes like DHFR.[3][4] The chloro and piperidine substituents of the target compound would likely influence the binding affinity and selectivity for these targets.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a key driver of numerous diseases. Benzimidazole derivatives have shown potent anti-inflammatory effects, suggesting a role for this compound in this arena.

-

Inhibition of Pro-inflammatory Cytokines: Compounds with a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.[1]

-

Cannabinoid Receptor 2 (CB2) Agonism: Chloro-substituted benzimidazoles have been investigated as selective CB2 receptor agonists.[5] Activation of the CB2 receptor is known to have anti-inflammatory and immunomodulatory effects without the psychoactive side effects associated with CB1 receptor activation.[5]

Antimicrobial Potential

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The benzimidazole scaffold is present in several approved anthelmintic drugs and has shown broader antimicrobial activity.

-

Inhibition of Bacterial Enzymes: Dihydrofolate reductase (DHFR) in bacteria, such as Staphylococcus aureus, has been identified as a potential target for benzimidazole derivatives, leading to the disruption of bacterial growth.[3][4]

-

Antifungal Activity: Certain benzimidazole-piperidine hybrids have demonstrated excellent in vitro antifungal activity against various fungal strains.[6]

Proposed Experimental Workflows for Target Validation

To systematically evaluate the therapeutic potential of this compound, a tiered approach to experimental validation is proposed.

Initial High-Throughput Screening and In Vitro Profiling

The initial phase should focus on broad screening to identify the most promising therapeutic area(s).

Experimental Workflow: In Vitro Activity Screening

Caption: Initial in vitro screening workflow.

Detailed Mechanistic Studies in Oncology

Should the initial screening reveal potent anticancer activity, the following detailed studies are recommended to elucidate the mechanism of action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) at a density of 1 x 10^6 cells per well in a 6-well plate and allow to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation: Hypothetical Cell Cycle Analysis Results

| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 60 | 25 | 15 |

| 0.1 | 62 | 23 | 15 |

| 1 | 75 | 15 | 10 |

| 10 | 85 | 5 | 10 |

Signaling Pathway Analysis: Western Blotting Workflow

Caption: Western blotting workflow for pathway analysis.

In Vivo Efficacy and Pharmacokinetic Profiling

Promising in vitro results should be followed by in vivo studies to assess efficacy and drug-like properties.

Experimental Protocol: Xenograft Mouse Model for Anticancer Efficacy

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor implantation.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The extensive body of research on the benzimidazole scaffold provides a strong rationale for investigating its potential in oncology, inflammation, and infectious diseases. The experimental workflows and protocols outlined in this guide offer a clear and logical path for the preclinical evaluation of this compound. Future research should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate molecule into clinical development.

References

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC - NIH. [Link]

-

Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central. [Link]

-

New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. MDPI. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. Rasayan J. Chem. [Link]

-

Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. ResearchGate. [Link]

-

Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis. [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. [Link]

-

A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. PubMed. [Link]

-

Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. PubMed. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatives of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Properties, and Therapeutic Potential

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the specific scaffold of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, a promising but underexplored core for drug discovery. We will provide a comprehensive overview of the synthesis of this core structure, delve into key derivatization strategies at the benzimidazole N-1 and piperidine N-1' positions, and analyze the structure-activity relationships (SAR) that govern their biological effects. Drawing insights from closely related analogs, this whitepaper will explore the potential of these derivatives as anticancer, anti-inflammatory, and antimicrobial agents, complete with detailed experimental protocols, mechanistic pathways, and a forward-looking perspective on their therapeutic applications.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

Significance of Benzimidazoles

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole, is a privileged structure in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] This versatility has resulted in numerous approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., telmisartan).[1] The benzimidazole nucleus is synthetically accessible and readily modified, making it an ideal starting point for the development of novel therapeutic agents.[2]

The this compound Core: A Scaffold of Interest

The specific scaffold of this compound combines three key pharmacophoric features:

-

The Benzimidazole Core: Provides a rigid, aromatic platform for interaction with biological targets, often through hydrogen bonding and π-π stacking.

-

The 6-Chloro Substituent: This electron-withdrawing group can significantly modulate the electronic properties of the benzimidazole ring, influencing its pKa and binding affinities. Halogen substituents are also known to enhance membrane permeability and can act as a handle for further synthetic modification.

-

The 2-Piperidin-3-yl Moiety: This saturated heterocycle introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be crucial for solubility and receptor engagement. The 3-positional isomerism, as opposed to the more commonly studied 4-positional analog, offers a distinct spatial arrangement of the piperidine ring relative to the benzimidazole core.

Rationale for Derivatization: Exploring Chemical Space for Biological Activity

Systematic derivatization of this core structure at its reactive sites—primarily the N-1 position of the benzimidazole and the N-1' position of the piperidine—allows for a thorough exploration of the surrounding chemical space. By modifying these positions, researchers can fine-tune the molecule's physicochemical properties (e.g., lipophilicity, solubility, metabolic stability) and optimize its interactions with specific biological targets to enhance potency and selectivity.[5]

Synthesis of the Core Scaffold: 6-Chloro-2-(1H-benzo[d]imidazol-2-yl)piperidine

The synthesis of the core scaffold is a critical first step. A common and effective method is the condensation of a substituted o-phenylenediamine with a piperidine carboxylic acid derivative.

Retrosynthetic Analysis & Workflow

The synthesis can be logically planned by disconnecting the benzimidazole ring, revealing the two primary starting materials: 4-chloro-benzene-1,2-diamine and piperidine-3-carboxylic acid. To prevent unwanted side reactions, the piperidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc), which can be removed in the final step.

Caption: Retrosynthetic analysis of the core scaffold.

Key Synthetic Protocol: Phillips Condensation

The formation of the benzimidazole ring is typically achieved via the Phillips condensation, which involves heating the o-phenylenediamine and the carboxylic acid in the presence of a dehydrating agent or acid catalyst.

Experimental Protocol: Synthesis of tert-butyl 3-(6-chloro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-benzene-1,2-diamine (1.0 eq) and N-Boc-piperidine-3-carboxylic acid (1.1 eq).[6]

-

Solvent/Catalyst: Add polyphosphoric acid (PPA) or heat in a high-boiling point solvent like ethylene glycol.

-

Reaction: Heat the mixture to 150-180°C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of ice-cold water and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The resulting precipitate is collected by filtration or the aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the N-Boc protected intermediate.

Experimental Protocol: Deprotection to Yield the Core Scaffold

-

Dissolution: Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Isolation: The solvent is removed under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free base form of this compound.

Derivatization Strategies and Structure-Activity Relationships (SAR)

N-1 Position of the Benzimidazole Ring

Rationale: Alkylation or arylation at the N-1 position is a common strategy to increase lipophilicity, introduce new binding interactions, and modulate the electronic nature of the benzimidazole ring system.[5] This can lead to improved cell permeability and potency.

Synthesis: N-Alkylation N-alkylation is typically achieved by reacting the core scaffold with an alkyl or benzyl halide in the presence of a base.[7]

General Protocol for N-Alkylation:

-

Setup: To a solution of this compound (1.0 eq) in an aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).[5][8]

-

Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature or heat to 50-80°C for 12-24 hours, monitoring by TLC.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

SAR Insights: Studies on related 6-chloro-benzimidazoles have shown that introducing substituted benzyl groups at the N-1 position can lead to potent antimicrobial and anticancer activity.[5] For example, electron-donating or withdrawing groups on the benzyl ring can significantly influence biological activity, suggesting these modifications can be tailored for specific targets like dihydrofolate reductase or tyrosine kinases.[5][9]

N-1' Position of the Piperidine Ring

Rationale: The secondary amine of the piperidine ring is an excellent handle for introducing a wide variety of functional groups. This can be used to improve aqueous solubility, introduce hydrogen bonding motifs, or extend the molecule to reach secondary binding pockets in a target protein.

Synthesis: Amide Coupling Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[10] It involves coupling the piperidine nitrogen with a carboxylic acid.

General Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: In a flask, dissolve the desired carboxylic acid (1.1 eq) in a solvent like DMF. Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) (2.0 eq).[11] Stir for 15-20 minutes at room temperature to form the activated ester.

-

Coupling: Add a solution of the this compound core (1.0 eq) to the activated carboxylic acid mixture.

-

Reaction: Stir at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The product is then purified using column chromatography or preparative HPLC.

SAR Insights: In analogous 2-(piperidin-4-yl)-1H-benzo[d]imidazole series, derivatization of the piperidine nitrogen has led to potent anti-inflammatory agents.[12] For instance, the introduction of substituted benzoyl groups has been shown to yield compounds that inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages.[12] This suggests that the nature and substitution pattern of the acyl group are critical for activity.

Therapeutic Applications and Mechanisms of Action

While direct biological data for derivatives of this compound is sparse, the known activities of closely related compounds allow for strong inferences about their therapeutic potential.

Anticancer and Antimicrobial Activity

Many N-1 and C-2 substituted 6-chloro-benzimidazoles exhibit significant anticancer and antimicrobial properties.[5][7]

Proposed Mechanism: Kinase and Dihydrofolate Reductase Inhibition Benzimidazoles are well-known kinase inhibitors, often acting as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.[13] The 6-chloro substituent can enhance binding to kinases like EGFR, HER2, and CDK2.[9] Additionally, the benzimidazole scaffold can mimic the pteridine ring of folic acid, leading to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both cancer cells and bacteria.[5]

Table 1: Anticancer and Antimicrobial Activity of Representative 6-Chloro-Benzimidazole Analogs

| Compound ID | N-1 Substituent | C-2 Substituent | Activity (IC₅₀ / MIC) | Target Organism/Cell Line | Reference |

|---|---|---|---|---|---|

| 4k | 4-Chlorobenzyl | 4-(N,N-dimethylamino)phenyl | MIC: 8 µg/mL | Candida albicans | [5] |

| 4b | 4-Fluorobenzyl | 3,4-Dichlorophenyl | IC₅₀: 2.16 µg/mL | MDA-MB-231 (Breast Cancer) | [5] |

| 3s | 2-Phenoxyethyl | 4-Chlorophenyl | MIC: 4 µg/mL | S. aureus (MRSA) | [5] |

| 1d | H | 3,4-Dichlorophenyl | IC₅₀: 1.84 µg/mL | HepG2 (Liver Cancer) |[5] |

Data is for analogous compounds and serves as a predictive guide.

Caption: ATP-competitive kinase inhibition mechanism.

Anti-inflammatory Activity

Derivatives of 2-piperidyl-benzimidazoles have shown promise as potent anti-inflammatory agents.[12]

Proposed Mechanism: Inhibition of the NF-κB Pathway The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[14] Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α and IL-6.[15] Certain benzimidazole derivatives have been shown to prevent the phosphorylation of IκBα, thereby blocking NF-κB activation.[12][16]

Caption: Inhibition of the NF-κB signaling pathway.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic routes are well-established, and the key points for derivatization at the benzimidazole and piperidine nitrogens offer rich opportunities for chemical modification.

Based on structure-activity relationships from analogous compounds, this scaffold is predicted to yield derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. Future work should focus on the synthesis and screening of focused libraries with systematic modifications at the N-1 and N-1' positions to confirm these hypotheses and identify lead compounds. Elucidating the precise mechanisms of action and identifying specific molecular targets for the most active compounds will be critical for their further development as clinical candidates. The unique stereochemistry of the 3-substituted piperidine ring may offer advantages in selectivity and potency that warrant detailed investigation.

References

-

El-Sayed, N. F., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23627-23653. [Link]

-

El-Sayed, N. F., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

-

Piaz, F. D., et al. (2023). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. MDPI. [Link]

-

PubChem. (n.d.). 2-(piperidin-3-yl)-1h-1,3-benzodiazole. PubChem. [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Al-Ostath, R., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH. [Link]

-

Iacob, A. M., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]

-

Al-Wasidi, A. S., et al. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. ResearchGate. [Link]

-

Garuti, L., et al. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

ResearchGate. (n.d.). The structural modification of 2-(piperidin-3-yl)-1H-benzimidazole... ResearchGate. [Link]

-

Ansari, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

-

Eastwood, B. J., et al. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. PMC - NIH. [Link]

-

NIH. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

ResearchGate. (n.d.). (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]

-

ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

-

ResearchGate. (2021). (PDF) Anti-Inflammatory Trends of New Benzimidazole Derivatives. ResearchGate. [Link]

-

Asian Publication Corporation. (2025). A J C A J C. Asian Publication Corporation. [Link]

-

International Science Community Association. (n.d.). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

-

PMC - NIH. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. PMC - NIH. [Link]

-

Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

-

PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

-

PMC. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]

-

RSC Publishing. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing. [Link]

-

PubMed. (2010). Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway. PubMed. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from closely related benzimidazole analogues and established analytical methodologies to provide a robust framework for its characterization. We delve into the structural attributes, predicted physicochemical parameters, and detailed, field-proven experimental protocols for the determination of key properties such as solubility, pKa, melting point, and spectral characteristics. The causality behind experimental choices is explained, offering a practical and scientifically rigorous resource for researchers in drug discovery and development.

Introduction and Molecular Overview

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] The benzimidazole core, a fusion of benzene and imidazole rings, imparts a unique set of electronic and structural features that contribute to its diverse pharmacological activities.[1][2] The title compound is characterized by a chlorine substituent at the 6-position of the benzimidazole ring and a piperidin-3-yl group at the 2-position.

Molecular Structure:

Key Structural Features:

-

Benzimidazole Core: A planar, aromatic system capable of participating in π-π stacking and hydrogen bonding.[1]

-

6-Chloro Substituent: An electron-withdrawing group that can influence the acidity of the benzimidazole N-H proton and the overall electronic distribution of the ring system.

-

2-Piperidin-3-yl Substituent: A non-aromatic, saturated heterocyclic ring that introduces a basic nitrogen atom and conformational flexibility. This group is crucial for modulating solubility and potential interactions with biological targets.

Predicted Physicochemical Properties

Direct experimental values for this compound are not readily found in the literature. However, based on the properties of similar benzimidazole derivatives, we can predict a general profile.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₁₄ClN₃ | Based on the chemical structure. |

| Molecular Weight | 235.72 g/mol | Calculated from the molecular formula. |

| CAS Number | 933738-41-1[3] | A crucial identifier for this specific chemical entity. |

| Melting Point (°C) | Expected to be a solid with a relatively high melting point, likely in the range of 150-250 °C. | Benzimidazole itself has a melting point of 170-172 °C. The presence of the chloro and piperidinyl groups will influence crystal lattice packing and intermolecular forces, thus affecting the melting point.[4] |

| Boiling Point (°C) | High; likely to decompose before boiling at atmospheric pressure. | Heterocyclic compounds with multiple hydrogen bonding sites and significant molecular weight tend to have very high boiling points. |

| Aqueous Solubility | Predicted to have low intrinsic aqueous solubility. Solubility will be highly pH-dependent. | The majority of benzimidazole derivatives exhibit limited water solubility.[5] The piperidinyl group contains a basic nitrogen, suggesting that the solubility will increase significantly in acidic conditions due to the formation of a soluble salt. |

| pKa | Expected to have at least two pKa values: one for the acidic N-H proton on the benzimidazole ring (likely in the range of 12-14) and one for the basic nitrogen on the piperidine ring (likely in the range of 8-10). | The pKa of the benzimidazole N-H is around 14.5, while the pKa for the conjugate acid is approximately 7.[6] The electron-withdrawing chloro group may slightly decrease the pKa of the N-H proton. The piperidine nitrogen is a secondary amine and is expected to be basic. |

| LogP (Octanol-Water) | Estimated to be in the range of 2.5 - 3.5. | This prediction is based on the presence of the lipophilic benzimidazole and chloro groups, balanced by the more hydrophilic piperidinyl moiety. This value suggests moderate lipophilicity, which is often desirable for drug candidates. |

Experimental Protocols for Physicochemical Characterization

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[4] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 300 °C) at a heating rate of 10 °C/min.

-

Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The peak temperature of the endotherm is also recorded.

-

A sharp, single melting endotherm is indicative of a pure compound.

-

Workflow Diagram:

Caption: Workflow for Melting Point Determination using DSC.

Determination of Aqueous Solubility (pH-Dependent)

Rationale: Given the predicted low intrinsic solubility and the presence of ionizable groups, a pH-dependent solubility profile is critical. The shake-flask method is a reliable, albeit time-consuming, method for this determination.

Protocol:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Addition: Add an excess amount of the compound to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification:

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve with known concentrations of the compound to quantify the solubility at each pH.

-

Workflow Diagram:

Caption: pH-Dependent Aqueous Solubility Determination Workflow.

Determination of pKa by Capillary Electrophoresis (CE)

Rationale: Capillary electrophoresis is a powerful technique for determining the pKa of ionizable compounds, particularly for those with low aqueous solubility.[7] It relies on the change in electrophoretic mobility of the compound as a function of the buffer pH.

Protocol:

-

Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of pH values spanning the expected pKa of the piperidinyl nitrogen (e.g., pH 7 to 11).

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, then dilute with water to the working concentration.

-

CE Analysis:

-

Inject the sample into the capillary filled with a specific pH buffer.

-

Apply a voltage and record the migration time of the compound.

-

Repeat the analysis for each buffer pH.

-

-

Data Analysis:

-

Calculate the electrophoretic mobility at each pH.

-

Plot the electrophoretic mobility versus the pH.

-

Fit the data to the appropriate sigmoidal curve; the inflection point of the curve corresponds to the pKa.

-

Structural Characterization by Spectroscopic Methods

Rationale: A combination of spectroscopic techniques is essential to confirm the chemical structure and identity of the synthesized compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule.

-

Expected ¹H NMR Features: Characteristic signals for the aromatic protons on the benzimidazole ring (in the δ 7.0-8.0 ppm region), the aliphatic protons of the piperidine ring, and a broad singlet for the N-H proton of the benzimidazole (often at δ > 10 ppm).[2]

-

Expected ¹³C NMR Features: Signals for the aromatic carbons of the benzimidazole ring and the aliphatic carbons of the piperidine ring.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Expected Features: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region (around 1450-1650 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

-

Conclusion

This compound is a molecule with significant potential in drug discovery, warranting a thorough understanding of its physicochemical properties. This guide provides a framework for the characterization of this compound, leveraging established knowledge of the benzimidazole class and detailing robust experimental protocols. The successful application of these methodologies will yield the critical data necessary to inform formulation development, ADME profiling, and ultimately, the advancement of this compound in the drug development pipeline.

References

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. (2022-08-03). Retrieved from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - Semantic Scholar. Retrieved from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. Retrieved from [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

-

Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed. Retrieved from [Link]

-

This compound,933738-41-1. Retrieved from [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,933738-41-1 [rovathin.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole using ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document outlines the fundamental principles of ¹³C NMR spectroscopy and its application in the structural elucidation of this specific molecule. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are provided, including the use of advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D NMR (HSQC, HMBC). This guide is intended to serve as a practical resource for researchers in organic chemistry and drug development, enabling accurate and efficient characterization of this and structurally related compounds.

Introduction: The Role of ¹³C NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] While ¹H NMR provides information about the proton framework, ¹³C NMR spectroscopy offers direct insight into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, revealing information about its chemical environment, hybridization, and connectivity.[3][4] The chemical shift range for ¹³C is significantly larger than for ¹H, typically spanning 0-220 ppm, which minimizes signal overlap and simplifies spectral interpretation.[5][6]

This compound is a molecule that features a benzimidazole core, a piperidine ring, and a chlorine substituent. This combination of aromatic and aliphatic moieties, along with the presence of heteroatoms, results in a unique ¹³C NMR spectrum that can be fully assigned with the aid of modern NMR techniques. This application note will detail the expected ¹³C NMR spectrum of this compound and provide the necessary protocols for its experimental verification.

Predicted ¹³C NMR Chemical Shifts and Structural Considerations

The structure of this compound dictates the number and approximate chemical shifts of the signals in its ¹³C NMR spectrum. Due to the lack of molecular symmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~155-165 | Imidazole C=N carbon, deshielded by two adjacent nitrogen atoms.[7] |

| C3a | ~135-145 | Aromatic quaternary carbon, part of the fused ring system. |

| C4 | ~110-120 | Aromatic CH ortho to the chlorine atom. |

| C5 | ~120-130 | Aromatic CH meta to the chlorine atom. |